molecular formula C20H20N2O5 B4800756 N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B4800756
M. Wt: 368.4 g/mol
InChI Key: SEPHSKLBELDNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methoxypropyl chain, and a dioxoisoindole carboxamide core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxypropyl Chain: The methoxypropyl chain can be attached through an alkylation reaction using a suitable alkyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the dioxoisoindole core can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of hydroxyl derivatives of the dioxoisoindole core.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-6-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness

N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-26-11-5-10-22-19(24)14-9-8-13(12-15(14)20(22)25)18(23)21-16-6-3-4-7-17(16)27-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPHSKLBELDNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.